![molecular formula C9H8N2O3 B1330632 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione CAS No. 87544-89-6](/img/structure/B1330632.png)

2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

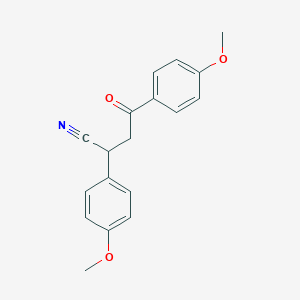

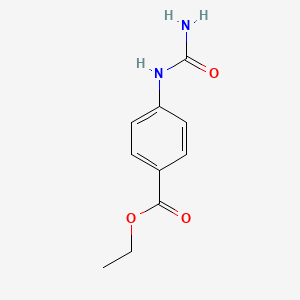

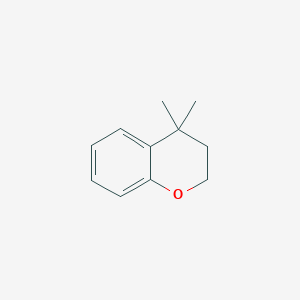

“2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione” is a derivative of pyrrolo[3,4-c]pyridine . Pyrrolo[3,4-c]pyridine is a bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . These derivatives have been studied for their broad spectrum of pharmacological properties .

Synthesis Analysis

The synthesis of new substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones was proposed based on the Diels–Alder type reaction of 4-methoxy-1,3-oxazoles with maleimide derivatives . Another synthesis method involves the reaction of 4-methoxyoxazoles with maleimide derivatives .Molecular Structure Analysis

Pyrrolo[3,4-c]pyridine is one of the six structural isomers of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . The structure contains two important pharmacophores, i.e., pyrrole and pyridine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are primarily Diels–Alder type reactions . The reaction of 4-methoxyoxazoles with maleimide derivatives leads to the formation of these compounds .Aplicaciones Científicas De Investigación

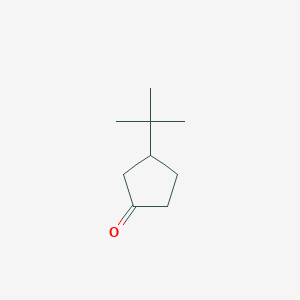

Diabetes Management

Compounds related to 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione have been found to reduce blood glucose levels, which may be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose. This includes conditions such as hyperglycemia, type 1 diabetes, diabetes due to obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Anti-HIV Activity

Some derivatives of this compound have shown significant anti-HIV-1 activity with a therapeutic index indicating potential for further research and development in antiretroviral therapy .

Electrochromic Materials

The pyrrolo[3,4-c]pyridine-1,2-dione structure has been identified as a promising electron acceptor for electrochromic conjugated polymers, which are materials that change color when an electric current is applied. This has implications for organic electronics .

Cancer Treatment

Derivatives of 2-(2-Hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione have been investigated as inhibitors of hematopoietic progenitor kinase 1 (HPK1), which is involved in abnormal cell growth including cancer. This suggests potential applications in cancer therapy .

Synthesis Methods and Effects

Ongoing research is being conducted to determine the effects of varying the length of the alkyl linker connecting the arylamine with the pyrrolo[3,4-c]pyridine-1,3(2H)-dione ring. This research aims to understand how these changes affect synthesis methods and outcomes .

Pain Management

Studies have explored the antinociceptive (pain-relieving), antiedematous (anti-inflammatory), and antiallodynic (preventing pain caused by a stimulus that does not normally provoke pain) activities of derivatives of this compound in various experimental models of pain .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have shown inhibitory activities against certain enzymes .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in the function of the target

Biochemical Pathways

Similar compounds have been known to affect certain biochemical pathways

Result of Action

Similar compounds have been known to have certain effects at the molecular and cellular level

Propiedades

IUPAC Name |

2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-4-3-11-8(13)6-1-2-10-5-7(6)9(11)14/h1-2,5,12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFZLVNLVANCEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)N(C2=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321413 |

Source

|

| Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87544-89-6 |

Source

|

| Record name | NSC374808 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=374808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-hydroxyethyl)pyrrolo[3,4-c]pyridine-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B1330552.png)

![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

![7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine](/img/structure/B1330559.png)

![4-[(E)-(thiophen-2-ylmethylidene)amino]phenol](/img/structure/B1330560.png)